N-ethyl-N'-(4-nitrophenyl)ethanediamide
Description
N-ethyl-N'-(4-nitrophenyl)ethanediamide is an ethanediamide derivative featuring an ethyl group on one nitrogen atom and a 4-nitrophenyl group on the adjacent nitrogen. The ethanediamide backbone (HN–C(=O)–C(=O)–NH) provides a planar, rigid structure, while the substituents influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-2-11-9(14)10(15)12-7-3-5-8(6-4-7)13(16)17/h3-6H,2H2,1H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXKCSXPQMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-ethyl-N'-(4-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-ethyl-N'-(4-nitrophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The nitro group is particularly reactive, and its presence can influence the compound's binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs vary in substituents on the ethanediamide backbone. Key comparisons include:
Table 1: Structural Features and Functional Differences
Physicochemical Properties
- Nitro Group Impact: The 4-nitrophenyl group in the target compound increases polarity and electron-deficient character compared to methoxy or methyl analogs.
- Ethyl vs.
- Molecular Weight : The nitro group contributes to a higher molecular weight (~279 g/mol estimated) compared to simpler analogs like N,N-dimethylacetamidine (MW 101 g/mol) .
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